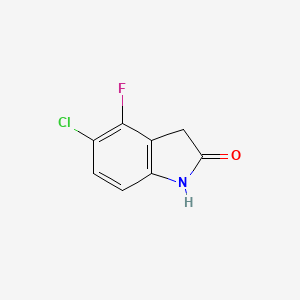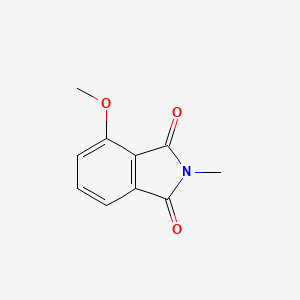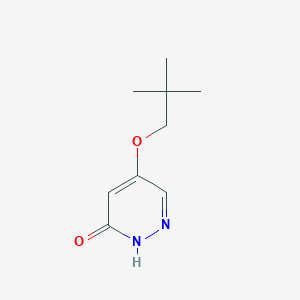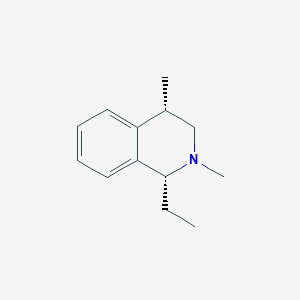
8-(Vinylthio)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Vinylthio)quinoline is a heterocyclic aromatic compound that features a quinoline core with a vinylthio group attached at the 8th position. The quinoline scaffold is known for its diverse biological activities and is a common motif in many pharmacologically active compounds. The addition of a vinylthio group can modify the electronic properties and reactivity of the quinoline ring, potentially leading to unique chemical and biological behaviors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Vinylthio)quinoline typically involves the introduction of a vinylthio group to a pre-formed quinoline ring. One common method is the reaction of 8-chloroquinoline with a vinylthiol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the vinylthio group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions: 8-(Vinylthio)quinoline can undergo various chemical reactions, including:
Oxidation: The vinylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: The vinylthio group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon can reduce the quinoline ring.
Substitution: Nucleophiles such as amines or thiols can react with the vinylthio group in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
8-(Vinylthio)quinoline has found applications in various fields of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific electronic properties, such as organic semiconductors.
Wirkmechanismus
The mechanism of action of 8-(Vinylthio)quinoline and its derivatives often involves interaction with biological macromolecules. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. The vinylthio group can form covalent bonds with thiol groups in proteins, affecting their function. These interactions can lead to cytotoxic effects, making these compounds potential candidates for anticancer therapy.
Vergleich Mit ähnlichen Verbindungen
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
8-Aminoquinoline: Used as an antimalarial agent.
8-Methylthioquinoline: Similar to 8-(Vinylthio)quinoline but with a methylthio group instead of a vinylthio group.
Uniqueness: this compound is unique due to the presence of the vinylthio group, which imparts distinct electronic properties and reactivity compared to other quinoline derivatives
Eigenschaften
CAS-Nummer |
59195-20-9 |
|---|---|
Molekularformel |
C11H9NS |
Molekulargewicht |
187.26 g/mol |
IUPAC-Name |
8-ethenylsulfanylquinoline |
InChI |
InChI=1S/C11H9NS/c1-2-13-10-7-3-5-9-6-4-8-12-11(9)10/h2-8H,1H2 |
InChI-Schlüssel |
WJIHYQHEPPLQJF-UHFFFAOYSA-N |
Kanonische SMILES |
C=CSC1=CC=CC2=C1N=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3,5-Dichloro-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11907814.png)
![2-Methyl-2,7-diazaspiro[4.5]decane-1,3-dione](/img/structure/B11907815.png)


![Ethyl 6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B11907838.png)
![3-Chloro-6-fluoro-2-methylimidazo[1,2-a]pyridine](/img/structure/B11907848.png)

